molecular formula C15H20ClFN2O B7640885 N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride

Cat. No. B7640885
M. Wt: 298.78 g/mol
InChI Key: ZBEJGYZQJBJSFD-UHFFFAOYSA-N
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Description

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicine, specifically in the treatment of neurological disorders such as Parkinson's disease.

Scientific Research Applications

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride has been the subject of scientific research due to its potential applications in the treatment of neurological disorders. Specifically, this compound has been shown to have a positive effect on dopamine receptors in the brain, which are implicated in the development of Parkinson's disease. Research has also shown that this compound may have potential applications in the treatment of other neurological disorders such as schizophrenia and depression.

Mechanism of Action

The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride involves its interaction with dopamine receptors in the brain. Specifically, this compound acts as a partial agonist at the dopamine D2 receptor, which is implicated in the development of Parkinson's disease. By acting as a partial agonist, this compound can stimulate dopamine receptors in the brain without causing the adverse effects associated with full agonists.
Biochemical and Physiological Effects
Research has shown that this compound has a number of biochemical and physiological effects. Specifically, this compound has been shown to increase dopamine release in the brain, which can lead to improved motor function in individuals with Parkinson's disease. Additionally, this compound has been shown to have antidepressant effects, which may be due to its interaction with serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride in lab experiments is its specificity for dopamine receptors in the brain. This compound has been shown to have a high affinity for dopamine receptors, which makes it an ideal tool for studying the role of dopamine in neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Research has shown that this compound can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride. One area of interest is the development of new compounds that are more specific for dopamine receptors in the brain. Additionally, research could focus on the potential applications of this compound in the treatment of other neurological disorders such as schizophrenia and depression. Finally, research could focus on the potential use of this compound in combination with other drugs for the treatment of Parkinson's disease.

Synthesis Methods

The synthesis method for N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride involves a series of chemical reactions. The starting materials for the synthesis are 3-methylbenzoic acid and 8-azabicyclo[3.2.1]octan-3-one. These two compounds are reacted together to form the intermediate compound, N-(8-azabicyclo[3.2.1]octan-3-yl)-3-methylbenzamide. This intermediate is then reacted with hydrochloric acid and 2-fluorobenzoyl chloride to produce the final product, this compound.

properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O.ClH/c1-9-3-2-4-13(14(9)16)15(19)18-12-7-10-5-6-11(8-12)17-10;/h2-4,10-12,17H,5-8H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEJGYZQJBJSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2CC3CCC(C2)N3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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